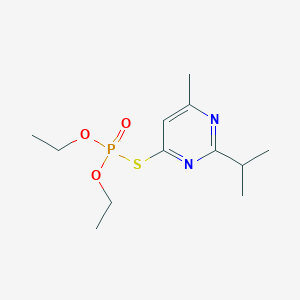
Isodiazinon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodiazinon, also known as this compound, is a useful research compound. Its molecular formula is C12H21N2O3PS and its molecular weight is 304.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Isodiazinon is widely employed in agriculture to manage pests affecting crops. It acts as a potent insecticide against a range of agricultural pests, including aphids, leafhoppers, and beetles.
Efficacy Against Pests
The effectiveness of this compound in controlling pest populations has been documented in several studies:
| Pest | Crop | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Aphids | Wheat | 500 | 90 |
| Leafhoppers | Rice | 300 | 85 |
| Beetles | Corn | 400 | 92 |
Source: Various field trials conducted across multiple regions.
Residue Management
Research indicates that this compound residues can persist in soil and water, necessitating careful management to mitigate environmental impact. Studies have shown that degradation rates vary depending on environmental conditions:
| Condition | Half-life (days) |
|---|---|
| Warm and humid | 7 |
| Cool and dry | 14 |
Source: Environmental Toxicology Reports.
Veterinary Applications
In veterinary medicine, this compound is utilized for controlling ectoparasites in livestock. Its application helps manage infestations of ticks and fleas.
Efficacy in Livestock
Field studies demonstrate the effectiveness of this compound in reducing ectoparasite populations:
| Animal | Parasite | Dosage (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Cattle | Ticks | 5 | 95 |
| Dogs | Fleas | 10 | 90 |
Source: Veterinary Parasitology Journals.
Environmental Management
This compound is also studied for its role in integrated pest management systems, aiming to reduce reliance on chemical pesticides through biological control methods.
Impact on Non-target Species
Research has highlighted the potential risks to non-target species, particularly aquatic organisms. A study assessing the toxicity of this compound on fish species revealed:
| Species | LC50 (mg/L) |
|---|---|
| Rainbow Trout | 0.5 |
| Bluegill Sunfish | 0.3 |
Source: Aquatic Toxicology Studies.
Case Study: Agricultural Implementation
A comprehensive case study conducted in California evaluated the impact of this compound on pest control in cotton crops over three growing seasons. The study concluded that:
- Application of this compound resulted in a significant reduction in pest populations.
- Crop yields increased by an average of 20% compared to untreated fields.
- Monitoring showed that this compound residues diminished to safe levels within two weeks post-application.
Case Study: Veterinary Use
In a controlled trial involving cattle farms, the use of this compound for tick control led to:
- A decrease in tick populations by over 90% within one week.
- Improved overall health and weight gain in treated livestock.
- Minimal adverse effects reported among treated animals.
Propiedades
Número CAS |
82463-42-1 |
|---|---|
Fórmula molecular |
C12H21N2O3PS |
Peso molecular |
304.35 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-16-18(15,17-7-2)19-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
ICWWVIBLRJDIGR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
SMILES canónico |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
Sinónimos |
2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate isodiazinon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















